Derrubone
Description
Historical Context of Natural Product Discovery and Research Trajectories
The history of natural product discovery spans millennia, with early uses documented in ancient civilizations. nih.gov For instance, records from Mesopotamia dating back to 2600 B.C. mention the use of oils from Cupressus sempervirens and Commiphora species for treating ailments. nih.gov The systematic investigation of natural sources gained momentum over time, leading to the isolation of numerous significant compounds. The "Golden Age" of antibiotic discovery in the mid-20th century, spurred by the discovery of penicillin from the fungus Penicillium notatum, highlights the profound impact of natural products on research and development. nih.govfrontiersin.orgacs.org
Research trajectories in natural product chemistry have evolved significantly. Initially, the focus was primarily on phenotypic screening of extracts from various organisms, such as soil microorganisms, to identify bioactive compounds. bohrium.comnih.gov This was followed by periods that saw the expansion of screening methodologies and the search for new natural sources. bohrium.com In more recent times, advancements in technology, including genomics, bioinformatics, and high-throughput screening, have revolutionized the field, enabling genome mining and the activation of cryptic biosynthetic pathways to uncover novel natural products. frontiersin.orgbohrium.comnih.govresearchgate.net Despite shifts towards synthetic libraries in drug discovery at times, natural products have consistently provided unique structural diversity and served as crucial scaffolds for the development of new chemical entities. nih.govnih.govscirp.org
Classification of Derrubone as a Prenylated Isoflavone (B191592)
This compound is classified as a prenylated isoflavone. wikipedia.org Isoflavones are a class of flavonoids, which are naturally occurring polyphenolic compounds found predominantly in plants, particularly legumes. ontosight.ai The basic structure of an isoflavone consists of a 3-aryl-4H-1-benzopyran-4-one skeleton. Prenylation involves the addition of prenyl groups (isoprenoid units) to a molecule, a common modification in natural products that can influence their biological activity and lipophilicity. This compound's structure includes this prenyl substituent, distinguishing it as a prenylated isoflavone. wikipedia.orgnih.gov It was originally isolated from the Indian tree Derris robusta (Fabaceae). wikipedia.orgnih.govresearchgate.netresearchgate.netnih.govnih.govtaylorandfrancis.comderpharmachemica.com
The chemical formula of this compound is C21H18O6, and its molecular weight is approximately 366.37 g/mol . wikipedia.orguni.lu
| Property | Value |
| Chemical Formula | C21H18O6 |
| Molecular Weight | ~366.37 g/mol |
| Classification | Prenylated Isoflavone |
| Natural Source | Derris robusta |
Significance of Natural Product-Derived Bioactive Compounds in Contemporary Academic Research
Natural product-derived bioactive compounds hold significant importance in contemporary academic research for several reasons. They represent a vast and largely underexplored source of chemical diversity, offering unique scaffolds and complex structures that are often difficult to synthesize artificially. nih.govscirp.org This structural diversity contributes to a wide range of biological activities, making natural products valuable leads for investigating biological pathways and identifying potential therapeutic targets. nih.govacs.orgopenaccessjournals.commdpi.com
Academic research focuses on the isolation, structural elucidation, and biological characterization of these compounds to understand their mechanisms of action and potential applications. frontiersin.orgmdpi.com Studies on natural products like this compound contribute to the fundamental understanding of plant chemistry, biosynthesis, and the ecological roles of these compounds. Furthermore, they serve as starting points for synthetic and medicinal chemistry efforts aimed at developing new agents with improved properties. nih.govscirp.orgopenaccessjournals.commdpi.com The ongoing challenges in areas such as antibiotic resistance and the need for new therapeutic agents underscore the continued relevance of natural product research in providing novel structures and insights. frontiersin.orgfrontiersin.org
Research findings on this compound, for example, have demonstrated its ability to interact with specific biological targets, highlighting the potential of natural product scaffolds in modulating protein function, which is a key area of investigation in contemporary academic research. nih.govresearchgate.netnih.govnih.govderpharmachemica.comacs.orgtargetmol.commdpi.com
| Aspect of Significance | Description |
| Source of Chemical Diversity | Offers unique and complex molecular structures. nih.govscirp.org |
| Basis for Biological Probes | Used to investigate biological pathways and targets. nih.govacs.orgopenaccessjournals.commdpi.com |
| Leads for Agent Development | Provides starting points for synthetic modification. nih.govscirp.orgopenaccessjournals.commdpi.com |
| Contribution to Fundamental Understanding | Enhances knowledge of plant chemistry and biosynthesis. |
| Relevance to Current Challenges | Addresses the need for new agents against diseases and resistance. frontiersin.orgfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3 |
InChI Key |
FTBGFGQPUMCUSC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
Synonyms |
derrubone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Derrubone
Botanical Sources and Ethnobotanical Context of Derrubone
The primary botanical source of this compound is the genus Derris, a group of leguminous plants found in regions ranging from eastern Africa to Southeast Asia and Australia. wikipedia.org Within this genus, one species, in particular, has been identified as the principal source from which this compound was originally isolated. wikipedia.orgnih.gov
Derris robusta, a tree species native to India and distributed across Bangladesh, Myanmar, Thailand, and Indonesia, is the primary and original source of this compound. biocrick.comwikipedia.orgprota4u.orgmazharbotanicgarden.com This medium-sized deciduous tree is found in forest areas, often on dry hill slopes. cu.ac.bd
In an ethnobotanical context, various parts of Derris robusta have traditional uses in different regions. In Bangladesh, the leaves are warmed and applied to broken or wounded limbs to alleviate pain and promote healing. cu.ac.bd A mixture of its root juice with the juice of Sida acuta is used by the Marma people for sore throats. cu.ac.bd While the plant is chemically well-investigated, some sources state that medicinal, insecticidal, or piscicidal uses are not widely known, in contrast to other Derris species famous for their rotenone (B1679576) content. prota4u.org The wood has been used for items like tea chests and tool handles, and the plant also serves as a shade tree and a green manure. prota4u.orgmazharbotanicgarden.com
The genus Derris is a rich source of bioactive compounds, including flavonoids, isoflavones, and rotenoids. researchgate.net While Derris robusta is the most cited source for this compound, other species in the genus are known for producing a variety of related chemical constituents. For instance, Derris elliptica and Derris trifoliata are well-known for their high concentration of rotenone, a potent insecticide and fish poison. researchgate.netox.ac.ukechocommunity.org
Research on the genus has led to the isolation of approximately 240 compounds, including 146 different flavones and their derivatives, such as isoflavones and chalcones. researchgate.net The chemical diversity within the genus suggests that other species could potentially yield this compound or structurally similar isoflavones. However, the specific presence of this compound in other Derris species is not as extensively documented as its occurrence in Derris robusta.
Table 1: Botanical Sources of this compound and Related Compounds
| Species | Compound(s) | Family |
|---|---|---|
| Derris robusta | This compound, Derrisisoflavones H-K, Pterocarpadiols A–D | Fabaceae |
| Derris elliptica | Rotenone | Fabaceae |
| Derris trifoliata | 7a-O-methylelliptonol, Rotenoids | Fabaceae |
| Derris indica | Pinnatin, 4′-hydroxypinnatin | Fabaceae |
Advanced Isolation and Purification Techniques for this compound from Complex Mixtures
The isolation of this compound from its natural source, the twigs and leaves of Derris robusta, involves a multi-step process designed to separate it from a complex mixture of other phytochemicals. biocrick.comresearchgate.net Modern isolation strategies rely on advanced chromatographic methods and are often guided by the biological activity of the target compound.
Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. rdd.edu.iqyoutube.com For the isolation of this compound and other isoflavones from Derris robusta extracts, a combination of chromatographic methods is typically employed.
Initial extraction is often performed using solvents like methanol (B129727) or ethanol. biocrick.comresearchgate.net This crude extract is then subjected to various chromatographic techniques to separate the constituents. Column chromatography and thin-layer chromatography (TLC) are standard methods used for the initial fractionation of the extract. nih.gov For achieving high purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool. In studies involving the isolation of new isoflavones from Derris robusta, chiral HPLC was specifically used to resolve and separate mixtures of stereoisomers, ensuring the isolation of pure compounds. researchgate.netnih.gov
Table 2: Chromatographic Techniques in this compound Isolation
| Technique | Purpose | Principle of Separation |
|---|---|---|
| Column Chromatography | Initial fractionation of crude plant extract | Differential adsorption of components to a solid stationary phase. |
| Thin-Layer Chromatography (TLC) | Monitoring fractions and assessing purity | Separation based on polarity on a thin layer of adsorbent material. |
| High-Performance Liquid Chromatography (HPLC) | High-purity isolation and quantification | High-pressure forces the mobile phase through a packed column for high-resolution separation. |
| Chiral HPLC | Resolution of stereoisomers | Separation of enantiomers using a chiral stationary phase. |
Bioactivity-guided fractionation is a methodical approach used to isolate bioactive compounds from natural sources. wisdomlib.orgnih.gov This strategy involves a stepwise separation of the crude extract while testing the biological activity of the resulting fractions at each stage. researchgate.netresearchgate.net The fraction exhibiting the desired activity is selected for further separation, a process that is repeated until a pure, active compound is isolated. nih.gov
In the context of this compound, this strategy can be effectively applied. This compound has demonstrated notable biological activities, including inhibitory effects on the Hsp90 protein folding machinery and on the α-glucosidase enzyme. nih.govnih.govresearchgate.net An isolation protocol could, therefore, use an α-glucosidase inhibition assay, for example, to screen the fractions obtained from the chromatographic separation of a Derris robusta extract. The fractions that show the highest inhibitory activity would be prioritized for further purification, leading efficiently to the isolation of this compound. researchgate.netresearchgate.net This targeted approach not only facilitates the discovery of active compounds but also provides a direct link between the isolated substance and its biological function.
Chemical Structure Elucidation and Advanced Spectroscopic Characterization of Derrubone
Principles of Spectroscopic Structure Elucidation for Complex Natural Products
Spectroscopic methods are indispensable tools in the elucidation of the chemical structures of complex natural products like derrubone. These techniques provide crucial information about the types of atoms present, their connectivity, functional groups, and spatial arrangement anu.edu.auclariant.com. By analyzing how a compound interacts with electromagnetic radiation or is fragmented, researchers can piece together its molecular architecture. The primary spectroscopic techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy anu.edu.auclariant.com. Each method offers unique insights, and their combined application is often necessary for a comprehensive structural assignment.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the functional groups within a molecule. It relies on the interaction of nuclear spins with an applied magnetic field.
One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, respectively thermofisher.kr. The chemical shifts (δ) of the signals in a ¹H NMR spectrum indicate the electronic environment of each proton, providing clues about adjacent functional groups. The integration of these signals is proportional to the number of protons they represent. In ¹³C NMR, the number of signals typically corresponds to the number of unique carbon atoms, and their chemical shifts provide information about the hybridization and electronic environment of each carbon. For this compound, ¹H and ¹³C NMR data have been reported and are consistent with its proposed isoflavone (B191592) structure, including signals corresponding to aromatic protons, hydroxyl protons, the prenyl group, and the carbons of the isoflavone backbone and the methylenedioxy ring meral.edu.mm.
While specific detailed data tables for this compound's ¹H and ¹³C NMR were not extensively available in the immediate search results, research indicates that these techniques were used to identify and confirm the presence of key structural features, such as the prenyl group, the methylenedioxy group, and the characteristic signals of the isoflavone core meral.edu.mm.
Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide information about correlations between nuclei, which is essential for establishing connectivity and relative stereochemistry in complex molecules.
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds, helping to establish proton connectivity networks thermofisher.kr.
HSQC (Heteronuclear Single Quantum Coherence): Reveals correlations between protons and the carbons to which they are directly attached, aiding in assigning proton signals to their corresponding carbons thermofisher.kr.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular skeleton thermofisher.kr.
NOESY (Nuclear Overhauser Effect Spectroscopy): Indicates spatial proximity between nuclei, regardless of direct bonding, which is valuable for determining relative stereochemistry and conformation thermofisher.kr.
Studies on this compound and related isoflavones have utilized 2D NMR techniques to confirm structural assignments meral.edu.mm. For instance, HMBC correlations would be crucial in confirming the attachment of the prenyl group to the isoflavone core and the position of the hydroxyl and methylenedioxy groups. The application of these 2D NMR methods provides overlapping pieces of information that, when combined, allow for the unambiguous assignment of signals and confirmation of the complete structure.
Mass Spectrometry (MS) Applications in this compound Structural Analysis and Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its substructures clariant.comthermofisher.kruni.lu. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution Mass Spectrometry (HRMS), is commonly used for natural products.
For this compound (C₂₁H₁₈O₆), HRMS data would provide a precise measurement of its mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), allowing for the confirmation of its elemental composition meral.edu.mm. The calculated monoisotopic mass for C₂₁H₁₈O₆ is approximately 366.11035 Da uni.lu. Observed HRMS data, such as a reported ([M+H]⁺) at m/z 367.11762, are consistent with the molecular formula of this compound meral.edu.mm. Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking the molecule into smaller, characteristic ions. These fragments can help confirm the presence of specific moieties like the prenyl group or the methylenedioxy-substituted phenyl ring.
A predicted collision cross-section (CCS) value for this compound has been reported based on its molecular formula and structure, which can be used in conjunction with MS data for identification and characterization uni.lu. For example, the predicted CCS for [M+H]⁺ is 185.7 Ų uni.lu.
Advanced Vibrational and Electronic Spectroscopies (e.g., IR, UV-Vis)
Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecular vibrations itwreagents.commrclab.com. This technique is useful for identifying the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), aromatic C=C, and C-O bonds, based on characteristic absorption frequencies itwreagents.commrclab.com. For this compound, IR spectroscopy would be expected to show absorption bands corresponding to the hydroxyl groups, the isoflavone carbonyl group, and the aromatic rings.
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of UV or visible light, which causes electronic transitions within the molecule itwreagents.commrclab.compsu.edulibretexts.orgmsu.edu. This technique is particularly useful for molecules containing conjugated pi systems, such as the aromatic rings and the double bond in the isoflavone core of this compound libretexts.orgmsu.edu. The UV-Vis spectrum provides information about the extent of conjugation and can be used for quantitative analysis mrclab.comlibretexts.org. The characteristic UV-Vis absorption maxima (λmax) and their intensities (log ε) are indicative of the chromophoric system present. For isoflavones, the UV-Vis spectrum typically shows characteristic absorption bands in the range of 250-280 nm due to the isoflavone chromophore.
Synthetic Chemistry of Derrubone and Its Analogues
Historical and Contemporary Approaches to Total Synthesis of Derrubone
Total synthesis of this compound involves constructing the entire molecule from simpler precursors. Both historical and contemporary approaches have contributed to the methodologies employed.
Key Methodologies in this compound Total Synthesis (e.g., Suzuki-Miyaura Cross-Coupling, Claisen-Cope Rearrangements, Oxidative Rearrangement of Chalcones, Deoxybenzoin (B349326) Route)
Several key methodologies have been employed in the total synthesis of this compound and other isoflavones, allowing for the formation of the characteristic isoflavone (B191592) scaffold and the introduction of substituents like the prenyl group.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoborane (such as a boronic acid or ester) and an organohalide, forming a new carbon-carbon bond wikipedia.orglibretexts.org. This reaction has been widely applied in the synthesis of flavonoids, including isoflavones mdpi.comresearchgate.net. In the context of prenylated isoflavones, the Suzuki-Miyaura cross-coupling approach is considered suitable for installing the B-ring, especially when prenyl substituents or their precursors can be regioselectively introduced after the isoflavone core is formed researchgate.net. It has been used for the synthesis of simple and prenylated isoflavones researchgate.net.
Claisen-Cope Rearrangements: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds mdpi.commasterorganicchemistry.comorganic-chemistry.org. The Cope rearrangement is a similar wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dienes mdpi.commasterorganicchemistry.com. Tandem sequences of Claisen and Cope rearrangements have been utilized in the synthesis of prenylated isoflavonoids to install the prenyl substituent researchgate.net. A microwave-promoted tandem sequence of Claisen- and Cope-rearrangements has been a key step in the synthesis of related prenylated isoflavones researchgate.netresearchgate.net.
Oxidative Rearrangement of Chalcones: Isoflavones can be synthesized from chalcones through a biomimetic sequence involving the oxidative rearrangement of the B-ring aryl group to the 3-position rsc.orgrsc.org. This approach often involves intermediates like α-formyldeoxybenzoins or α-acetaldeoxybenzoins, which then undergo ring closure rsc.org. This compound is among the prenylated isoflavones that have been synthesized via the oxidative rearrangement of chalcones rsc.orgrsc.org. While traditional methods used toxic thallium reagents, more environmentally friendly hypervalent iodine reagents have been developed for this transformation, although challenges with yield consistency exist rsc.orgorganic-chemistry.org.
Deoxybenzoin Route: The deoxybenzoin route is a long-established procedure for synthesizing isoflavones, still widely used today mdpi.comrsc.org. This method typically involves the reaction of 2-hydroxyphenyl benzyl (B1604629) ketone (2-hydroxydeoxybenzoin) precursors rsc.org. The synthesis of isoflavones from 2-hydroxydeoxybenzoins requires the addition of a carbon unit, usually through formylation or acylation at the benzylic position, followed by O-cyclization rsc.org. The deoxybenzoin intermediate itself can be prepared through various methods, including the reaction of phenols with phenylacetonitriles or Friedel-Crafts acylation of phenols with phenylacetic acids or acyl chlorides rsc.org. This route has been followed in the synthesis of this compound researchgate.net.
Semisynthesis and Strategic Derivatization of this compound
Semisynthesis involves synthesizing compounds starting from readily available natural products or intermediates rsc.orgresearchgate.net. Strategic derivatization focuses on modifying specific parts of a molecule to alter its properties or explore SARs nih.govnih.gov. Semisynthetic strategies starting from readily available enantiopure rotenoids have been explored for related compounds rsc.org. This compound and its analogues have been subject to synthesis and evaluation to identify SARs acs.orgresearchgate.net. Strategic derivatization allows for the exploration of how modifications at specific positions, such as C6, affect biological activity researchgate.net.
Design and Synthesis of Novel this compound Analogues for Targeted Research
The design and synthesis of novel this compound analogues are crucial for targeted research, allowing for the investigation of SARs and the potential development of compounds with improved properties acs.orgresearchgate.net.
Rational Design Principles for Structural Modification
Rational design principles guide the structural modification of this compound to create analogues with desired characteristics ctdbase.org. These principles are often based on understanding the interactions of this compound with its biological targets, such as Hsp90 researchgate.net. SAR studies provide key insights into which structural features are important for activity acs.orgresearchgate.netresearchgate.net. For this compound, SARs have revealed that modifications at certain positions, like C6 and the 3'-aryl position, can significantly impact inhibitory activity researchgate.netresearchgate.net. This understanding informs the design of new analogues with targeted structural changes.
Development of this compound-Based Chemical Libraries
The development of chemical libraries based on the this compound scaffold allows for the screening of a diverse range of analogues to identify compounds with enhanced activity or altered properties acs.org. These libraries can be generated using various synthetic methodologies, including those described in section 4.1.2, allowing for variations in substituents and the core structure. The synthesis of libraries of flavonoid derivatives for biological activity studies has been facilitated by methods like the Suzuki-Miyaura reaction mdpi.com.
Biosynthetic Pathways and Metabolic Engineering for Derrubone Production
Proposed Biosynthetic Route for Prenylated Isoflavones
Isoflavonoids, including prenylated isoflavones like Derrubone, are derived from the phenylpropanoid pathway and the polyketide pathway. nih.gov The core isoflavone (B191592) structure is typically formed through a 1,2-aryl migration during the biosynthesis of flavonoids. rsc.org Prenylation, the addition of a prenyl group (a five-carbon isoprenoid unit), is a key modification that increases the structural diversity and biological activities of flavonoids. nih.gov
The prenyl groups are derived from the isoprenoid pathway, specifically from dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Prenyltransferases are the enzymes responsible for catalyzing the regioselective attachment of these prenyl groups to aromatic compounds such as isoflavones. nih.gov While the general steps for isoflavone biosynthesis are known, the specific pathway leading to this compound involves the prenylation of a precursor isoflavone at a particular position, followed by the formation of the methylenedioxy ring. The precise sequence of these steps and the specific enzymes involved in the later stages of this compound biosynthesis require further detailed elucidation.
Elucidation of Enzymatic Mechanisms in this compound Biosynthesis
The enzymatic steps in the biosynthesis of prenylated isoflavones involve several classes of enzymes. Chalcone isomerase (CHI), 2-hydroxyisoflavanone (B8725905) synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID) are involved in the formation of the isoflavone backbone. nih.gov The prenylation step is catalyzed by prenyltransferases, which utilize DMAPP as the prenyl donor. nih.gov The regioselectivity of these prenyltransferases is critical in determining the final structure of the prenylated isoflavone. nih.gov
Research has focused on identifying and characterizing prenyltransferases involved in flavonoid prenylation. For instance, studies have isolated genes coding for membrane-bound flavonoid prenyltransferases from plants like Sophora flavescens. nih.gov These enzymes show strict substrate preference for DMAPP. nih.gov The formation of the methylenedioxy ring in this compound likely involves cytochrome P450 enzymes, which are known to catalyze oxidative reactions, including cyclization and the formation of ether linkages.
While the general enzymatic framework for prenylated isoflavone biosynthesis is established, the specific enzymes responsible for the prenylation pattern and methylenedioxy ring formation in this compound have not been fully elucidated in the provided search results. Further research, potentially involving enzyme isolation, characterization, and gene sequencing from this compound-producing organisms like Derris robusta, is needed to fully understand the enzymatic mechanisms specific to this compound biosynthesis.
Genetic and Metabolic Engineering Strategies for Enhanced this compound Yields
Genetic and metabolic engineering offer powerful approaches to enhance the production of valuable plant secondary metabolites like this compound. These strategies typically involve modifying the host organism's genetic makeup or metabolic pathways to increase the flux towards the desired compound.
Potential strategies for enhancing this compound yield could include:
Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the this compound biosynthetic pathway, such as prenyltransferases and cytochrome P450 enzymes, could lead to increased production.
Blocking Competing Pathways: Identifying and downregulating or knocking out enzymes involved in competing metabolic pathways that divert precursors away from this compound biosynthesis can channel more resources towards this compound production.
Increasing Precursor Availability: Engineering the upstream pathways (phenylpropanoid and isoprenoid pathways) to increase the supply of precursor molecules like malonyl-CoA, 4-coumaroyl-CoA, and DMAPP can boost this compound synthesis. nih.gov
Transcription Factor Engineering: Manipulating transcription factors that regulate the expression of biosynthetic genes can provide a coordinated increase in the production of pathway enzymes.
Genetic engineering techniques, such as gene splicing and gene editing (e.g., CRISPR-Cas9), are instrumental in implementing these strategies. longdom.org While the search results discuss the general principles of genetic and metabolic engineering for enhancing crop yields and producing natural products, specific applications directly targeting this compound biosynthesis were not detailed. longdom.orgopenaccessjournals.comconsensus.appebsco.comnih.govgoogle.com
Heterologous Expression Systems for Biosynthetic Pathway Characterization
Heterologous expression systems are invaluable tools for characterizing biosynthetic pathways and producing natural products that are difficult to obtain from their native sources. researchgate.netnih.govnih.gov These systems involve transferring genes encoding the enzymes of a biosynthetic pathway into a suitable host organism that does not naturally produce the compound. researchgate.netnih.gov
Using heterologous hosts, such as Escherichia coli, yeast, or other plant systems, allows for:
Pathway Elucidation: Expressing individual genes or combinations of genes from the this compound biosynthetic pathway in a heterologous host can help identify the function of specific enzymes and the sequence of enzymatic steps. researchgate.netrsc.orgnih.govbiorxiv.org
Enzyme Characterization: Heterologous expression provides a means to produce sufficient quantities of individual enzymes for detailed biochemical characterization, including substrate specificity, kinetic parameters, and structural analysis. researchgate.net
Combinatorial Biosynthesis: By mixing and matching genes from different pathways or modifying existing genes, novel this compound analogues or related prenylated isoflavones with potentially altered properties can be generated. researchgate.net
Scalable Production: Engineered heterologous hosts can potentially be cultured in large quantities, offering a sustainable and scalable method for this compound production, independent of the native plant source. researchgate.netnih.gov
Challenges in heterologous expression include ensuring the correct folding and activity of introduced enzymes, providing necessary substrates and cofactors, and dealing with potential toxicity of the product to the host. researchgate.net Despite these challenges, heterologous expression has been successfully applied to the biosynthesis of various natural products, demonstrating its potential for studying and producing compounds like this compound. researchgate.netnih.govnih.govrsc.orgnih.govbiorxiv.org Specific studies on the heterologous expression of the complete this compound biosynthetic pathway were not found in the provided search results, indicating this may be an area of ongoing or future research.
Molecular Mechanisms of Action of Derrubone As a Heat Shock Protein 90 Hsp90 Modulator
Introduction to the Hsp90 Chaperone System and Its Cellular Regulatory Roles
The Hsp90 chaperone system is a complex molecular machinery crucial for cellular viability and function. mdpi.comelifesciences.org Comprising Hsp90 dimers and numerous co-chaperones, this system plays a vital role in the folding and activation of a specific subset of cellular proteins, particularly those involved in signaling pathways. cambridge.orgbiologists.com Hsp90 is one of the most abundant proteins in cells, accounting for 1-3% of total protein under normal conditions, and its levels can increase significantly under stress. mdpi.comwikipedia.org Its cellular roles extend beyond protein folding to include involvement in protein degradation, intracellular transport, and cell signaling. wikipedia.org The functional cycle of Hsp90 is tightly regulated by ATP binding and hydrolysis, which drives conformational changes necessary for client protein binding, maturation, and release. cambridge.orgwikipedia.org Co-chaperones such as Hop, Cdc37, and p23 interact with Hsp90 at different points in this cycle, influencing client recruitment, ATPase activity, and the stability of Hsp90-client complexes. cambridge.orgnih.gov
Derrubone's Function as a Potent Hsp90 Inhibitor: Mechanistic Insights
This compound, a natural product isoflavone (B191592) originally isolated from Derris robusta, has been identified as a potent inhibitor of the Hsp90 protein folding machinery. nih.govresearchgate.netresearchgate.net High-throughput screening assays demonstrated its ability to inhibit Hsp90-dependent refolding of proteins, establishing it as a low micromolar inhibitor in vitro. researchgate.netresearchgate.netthieme-connect.com Unlike some classic Hsp90 inhibitors that primarily target the N-terminal ATP-binding site, this compound appears to exert its inhibitory effect through distinct mechanisms, including interactions with the C-terminal domain and modulation of Hsp90-co-chaperone/client complexes. thieme-connect.comnih.gov This inhibition leads to the characteristic effect of Hsp90 disruption: the degradation of numerous Hsp90 client proteins. researchgate.netderpharmachemica.com
Interaction with Hsp90 ATP-Binding Sites (e.g., C-Terminal Domain)
A comparison of docking energies of various Hsp90α CTD inhibitors, including this compound, Novobiocin (B609625), Clorobiocin, and Epigallocatechingallate (EGCG), at predicted ATP binding sites (Leu 665, Leu 666, and Leu 694) showed that this compound had the highest binding energy at all three sites. nih.gov
Table 1: Predicted Binding Energies of Hsp90α CTD Inhibitors at ATP Binding Sites
| Inhibitor | Leu 665 (kcal/mol) | Leu 666 (kcal/mol) | Leu 694 (kcal/mol) |
| This compound | -7.20 | -7.53 | -6.67 |
| Novobiocin | -6.50 | -6.80 | -6.10 |
| Clorobiocin | -6.70 | -7.00 | -6.30 |
| Epigallocatechingallate (EGCG) | -6.00 | -6.20 | -5.80 |
Note: Data derived from in silico docking studies. nih.gov
Stabilization of Hsp90-Client/Co-chaperone Complexes
Research indicates that this compound inhibits Hsp90 function, at least in part, by stabilizing the Hsp90 hetero-complex, which includes Hsp90, co-chaperones, and client proteins. nih.govresearchgate.netthieme-connect.com This stabilization is thought to prevent the normal progression of the Hsp90 chaperone cycle. researchgate.netresearchgate.netthieme-connect.com By locking the complex in a particular conformation, this compound hinders the dynamic conformational changes required for client protein maturation and release. torvergata.it This mechanism is distinct from inhibitors that block ATP binding at the N-terminus, which typically prevent the formation of the closed, client-bound state. nih.gov The stabilization induced by this compound suggests an interference with the normal cycling of Hsp90 and its associated proteins. researchgate.netthieme-connect.com
Induction of Hsp90 Client Protein Degradation Pathways
A hallmark effect of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins. researchgate.netderpharmachemica.com Since many Hsp90 client proteins are involved in pro-growth and pro-survival signaling pathways, particularly in cancer cells, their degradation can lead to antiproliferative effects. elifesciences.orgresearchgate.netmdpi.com this compound has been shown to induce the degradation of numerous Hsp90-dependent client proteins in a concentration-dependent manner. researchgate.netresearchgate.netthieme-connect.com This degradation is primarily mediated through the proteasome pathway, a major cellular mechanism for clearing misfolded or ubiquitinated proteins. nih.gov
Proteasome-Dependent Degradation of Key Oncoproteins (e.g., HER2, Raf-1, Akt, ERα)
This compound's ability to induce the degradation of critical oncoproteins highlights its potential as a therapeutic agent. Several key Hsp90 client proteins that are frequently overexpressed or mutated in cancer are targeted for degradation upon this compound treatment. These include:
HER2 (Human Epidermal Growth Factor Receptor 2): HER2 is a receptor tyrosine kinase that is an important driver of various cancers, particularly breast cancer. researchgate.netmdpi.com this compound has been shown to induce the degradation of HER2 in human breast cancer cell lines. researchgate.netresearchgate.netthieme-connect.com This degradation is a significant mechanism by which this compound exerts its antiproliferative activity in these cells. researchgate.netresearchgate.net
Raf-1: Raf-1 (also known as c-Raf) is a serine/threonine kinase that plays a central role in the MAPK signaling pathway, which regulates cell proliferation and survival. biorxiv.org Raf-1 is a known Hsp90 client, and its stability and activity are dependent on Hsp90 and Cdc37. mdpi.combiorxiv.org this compound treatment leads to the degradation of Raf-1. researchgate.netthieme-connect.comnih.gov
Akt: Akt (also known as Protein Kinase B) is a key kinase in the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. mdpi.com Akt is chaperoned by Hsp90 and Cdc37, and Hsp90 is required for Akt stability. mdpi.com this compound has been shown to cause the degradation of Akt in a concentration-dependent manner. researchgate.netthieme-connect.comnih.gov
ERα (Estrogen Receptor Alpha): ERα is a nuclear receptor that plays a critical role in the development and progression of breast cancer. semanticscholar.org In the absence of ligand, ERα is maintained in a folded, ligand-binding competent state by an Hsp90-based chaperone complex. semanticscholar.org this compound induces the degradation of ERα. researchgate.netthieme-connect.comnih.gov
The degradation of these and other Hsp90 client oncoproteins upon this compound treatment is mediated through the ubiquitin-proteasome pathway. nih.gov Hsp90 inhibition leads to the ubiquitination of its client proteins, marking them for degradation by the 26S proteasome. nih.govmdpi.com
Cell-based assays have demonstrated the concentration-dependent degradation of these client proteins upon exposure to this compound. researchgate.netthieme-connect.com
Table 2: Degradation of Hsp90 Client Oncoproteins by this compound
| Client Protein | Cell Line(s) Tested | Observed Effect | Reference |
| HER2 | Human breast cancer cells (e.g., SkBr3) | Degradation | researchgate.netresearchgate.netthieme-connect.com |
| Raf-1 | MCF-7 cells | Concentration-dependent degradation | researchgate.netthieme-connect.comnih.gov |
| Akt | MCF-7 cells | Concentration-dependent degradation | researchgate.netthieme-connect.comnih.gov |
| ERα | MCF-7 cells | Concentration-dependent degradation | researchgate.netthieme-connect.comnih.gov |
Modulation of eIF2α Kinase Activity
This compound has been shown to influence the activity of eIF2α kinases, specifically by disrupting the hetero-complex formed between Hsp90, the cochaperone CDC37, and heme-regulated eIF2α kinase (HRI). researchgate.netmdpi.comresearchgate.net This disruption leads to the degradation of eIF2α kinase. researchgate.netmdpi.comresearchgate.net The interaction between Hsp90, CDC37, and client kinases like HRI is crucial for the maturation and stability of these kinases. By interfering with this complex, this compound effectively halts the progression of the Hsp90 chaperone cycle concerning these specific client proteins. researchgate.netresearchgate.net This mechanism suggests that this compound's impact on eIF2α kinase levels is an indirect consequence of its modulation of the Hsp90-CDC37-client complex.
Comparative Analysis of this compound's Mechanism with Other Hsp90 Inhibitors (e.g., Geldanamycin (B1684428), Novobiocin, Celastrol)
Hsp90 inhibitors exhibit diverse mechanisms of action, broadly categorized by their binding sites and effects on the chaperone cycle. Classical inhibitors like geldanamycin (GA) primarily bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and disrupting the chaperone's ATPase activity. wikipedia.orgguidetopharmacology.orgnih.govmdpi.com This typically leads to the dissociation and subsequent proteasomal degradation of Hsp90 client proteins. mdpi.com
Novobiocin, in contrast, is an aminocoumarin antibiotic that has been identified as an Hsp90 inhibitor that binds to the C-terminal domain. researchgate.netwikipedia.orgnih.govijper.org While it also inhibits Hsp90 function, its mechanism is distinct from the N-terminal inhibitors and does not involve competing for the N-terminal ATP-binding site. researchgate.net
Celastrol (B190767), a triterpene, represents another class of Hsp90 modulator. wikidata.orgciteab.comfrontiersin.orgnih.govguidetoimmunopharmacology.org Studies suggest that celastrol disrupts the interaction between Hsp90 and the cochaperone CDC37. mdpi.comfrontiersin.orgcore.ac.uknih.gov This disruption prevents the proper loading and maturation of client kinases onto Hsp90. nih.gov While some reports indicate celastrol binds to the C-terminal domain and inhibits ATPase activity allosterically, the exact mechanism, including potential covalent modification of CDC37, has been debated. core.ac.uknih.gov
This compound's mechanism, particularly its effect on the Hsp90-CDC37-eIF2α kinase complex, shares some similarities with celastrol in targeting the Hsp90-CDC37 interaction. researchgate.netresearchgate.netfrontiersin.org However, this compound is described as stabilizing the Hsp90 hetero-complex (Hsp90/cochaperone/client complex), which then halts the chaperone cycle, leading to client degradation. researchgate.netresearchgate.net This suggests a mechanism where this compound might trap the client protein within a non-productive Hsp90 complex rather than solely preventing complex formation as suggested for celastrol.
Comparative studies, including molecular docking, have explored the binding modes of different Hsp90 inhibitors. For instance, molecular docking studies comparing novobiocin, this compound, and other compounds have suggested that this compound may interact with specific ATP-binding residues in the C-terminal domain of Hsp90, such as Leu 665, Leu 666, and Leu 694. thieme-connect.com This contrasts with the N-terminal binding of geldanamycin. Further research involving chimeric analogues of novobiocin and this compound has indicated that while they share some structural features, their precise binding modes and the critical structural elements for Hsp90 inhibition may differ. nih.gov
Structure Activity Relationship Sar Studies of Derrubone Analogues
Identification of Critical Structural Features for Hsp90 Inhibitory Activity
Research into derrubone's SAR has aimed to elucidate the specific parts of the molecule that are critical for its interaction with and inhibition of Hsp90 researchgate.netnih.govderpharmachemica.comwikipedia.orgresearchgate.net. These studies have revealed that certain structural features of the isoflavone (B191592) scaffold are essential for activity researchgate.netnih.gov. While some modifications, such as to the C-3 and C-23 hydroxyl groups, were found not to be strictly required for activity, the presence of at least one substitution on the E-ring, preferably a 4-hydroxyl group, was deemed important nih.gov. Conversely, the removal of the A-ring phenol (B47542) was suggested to be not required nih.gov. The isoflavone core itself, an electron-deficient bicyclic ring system, appears to serve as a backbone for orienting key functionalities nih.gov.
Influence of the Prenyl Side Chain and 3-Aryl Substitutions on Molecular Efficacy
The prenyl side chain at the C-6 position and the aryl substitution at the C-3 position of the this compound scaffold have been identified as particularly important for its activity researchgate.netnih.govnih.gov. Preliminary SAR trends demonstrated the importance of these side chains for manifesting improved antiproliferative activity nih.gov. Studies on this compound analogues have revealed a requirement for the prenyl side chain and substitution at the 3'-aryl position for activity nih.gov. Similarly, 6- or 8-prenyl groups appear essential for this compound analogues to exert anti-proliferative activity and Hsp90 inhibition nih.gov. The functionality present at the 3-position of the isoflavone has also been confirmed to play a critical role in determining Hsp90 inhibition nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to further understand and predict the activity of this compound scaffolds and their analogues researchgate.netresearchgate.net. QSAR analysis involves developing mathematical models that relate the chemical structure of compounds to their biological activity researchgate.net. While the provided search results mention QSAR analysis in the context of isoflavone-cytisine hybrids and other Hsp90 inhibitors, the specific application of QSAR modeling directly and extensively to this compound scaffolds for predicting Hsp90 inhibitory activity is indicated as a relevant approach within the broader field of isoflavone and Hsp90 inhibitor research derpharmachemica.comresearchgate.netresearchgate.net. These models can help identify molecular descriptors that correlate with activity and guide the design of more potent analogues researchgate.net.
Computational Chemistry Approaches to Predict and Elucidate Molecular Interactions
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been utilized to predict and elucidate the molecular interactions between this compound and its analogues with Hsp90 nitrkl.ac.inthieme-connect.combioisi.ptmdpi.comdiva-portal.org. Molecular docking studies have suggested that this compound binds to the Hsp90 C-terminal domain, interacting with specific residues like Leu665, Leu666, and Leu694 nih.govnitrkl.ac.inthieme-connect.com. These computational methods can provide insights into the binding mode, affinity, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the target protein, aiding in the rational design of improved analogues bioisi.ptdiva-portal.org. For instance, molecular docking studies on this compound analogues have been used to predict binding affinities and identify potential binding sites nitrkl.ac.in.
Data Tables
While specific detailed data tables directly linked to quantitative SAR or computational studies of this compound analogues were not extensively provided in the search snippets, the research indicates that such data have been generated and used in these studies researchgate.netnih.govnitrkl.ac.in. The following table summarizes some reported activities of this compound:
| Compound | Hsp90 Inhibition (IC₅₀) | Antiproliferative Activity (MCF-7) (IC₅₀) | Antiproliferative Activity (SkBr3) (IC₅₀) | Reference |
| This compound | 0.23 ± 0.04 µM | 9 ± 0.70 µM | 12 ± 0.30 µM | thieme-connect.com |
Note: IC₅₀ values represent the concentration of the compound required for 50% inhibition of Hsp90 activity or cell proliferation.
Further research on this compound analogues has identified compounds with low micromolar inhibitory activity against breast and colon cancer cell lines, with some exhibiting modest improvements in activity over the natural product researchgate.netnih.gov.
Preclinical Biological Investigations of Derrubone: Mechanistic Focus
In Vitro Antiproliferative Activity in Cell Line Models
Derrubone has demonstrated significant antiproliferative activity against a range of cancer cell lines in in vitro studies. researchgate.netthieme-connect.comresearchgate.net This effect is a key indicator of its potential as a therapeutic agent.
Mechanistic Studies in Cancer Cell Lines (e.g., MCF-7, HCT116, SkBr3)
Studies in various cancer cell lines, including MCF-7 (human breast cancer), HCT116 (human colon cancer), and SkBr3 (human breast cancer), have shown that this compound exerts its antiproliferative effects, at least in part, through the inhibition of Hsp90. researchgate.netthieme-connect.comresearchgate.net A hallmark of Hsp90 inhibition is the subsequent degradation of its client proteins, and this compound has been shown to induce the degradation of numerous Hsp90 client proteins in a concentration-dependent manner in these cell lines. researchgate.netthieme-connect.comresearchgate.net
Table 1 presents representative data on the antiproliferative activity of this compound in selected cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 11.9 | researchgate.net |
| MCF-7 | Breast Cancer | 9 ± 0.70 | thieme-connect.com |
| HCT116 | Colon Cancer | 13.7 | researchgate.net |
| SkBr3 | Breast Cancer | 12 ± 0.30 | thieme-connect.com |
In Vitro Studies on Protein Folding and Chaperone Function
This compound's identification as an Hsp90 inhibitor stemmed from its ability to interfere with the protein folding activity mediated by this chaperone. researchgate.netnih.govthieme-connect.com
Hsp90-Dependent Refolding Assays (e.g., Firefly Luciferase Assay)
High-throughput screening utilizing an Hsp90-dependent refolding assay, specifically the firefly luciferase assay, was instrumental in identifying this compound as a potent Hsp90 inhibitor. researchgate.netnih.govthieme-connect.comnih.gov This assay is a standard method to assess the ability of compounds to inhibit Hsp90's chaperone function. researchgate.netnih.govthieme-connect.comnih.govnih.govbiologists.combiorxiv.org The principle of the assay relies on Hsp90's capacity to refold thermally denatured firefly luciferase, which is essential for its bioluminescent activity. researchgate.netnih.govthieme-connect.comnih.govnih.govbiologists.combiorxiv.org Inhibition of Hsp90 by a compound like this compound leads to reduced renaturation of luciferase and a consequent decrease in light production. nih.govnih.govbiorxiv.org In this assay, using rabbit reticulocyte lysate as a source of Hsp90, this compound demonstrated potent inhibition of refolding with an IC50 value of 0.23 ± 0.04 μM. researchgate.netthieme-connect.comnih.gov
Table 2 summarizes the inhibitory activity of this compound in the Hsp90-dependent firefly luciferase refolding assay.
| Assay Type | Target | IC50 (µM) | Reference |
| Firefly Luciferase Refolding Assay | Hsp90 | 0.23 ± 0.04 | researchgate.netthieme-connect.comnih.gov |
Protein-Protein Interaction Assays with Hsp90 and Co-chaperones
Mechanistic studies indicate that this compound interferes with the interactions between Hsp90 and its co-chaperones and client proteins. This compound is reported to stabilize the Hsp90 hetero-complex, which includes Hsp90, co-chaperones, and client proteins, thereby preventing the progression of the chaperone cycle. researchgate.netthieme-connect.comresearchgate.net Furthermore, this compound has been shown to inhibit the interaction between Hsp90 and the oncogenic client protein Cdc37 with HRI (heme-regulated eIF2α kinase) in breast cancer cell lines. researchgate.netthieme-connect.com It has also been demonstrated that this compound can disrupt the Hsp90-Cdc37 hetero-complex and block Cdc37 binding to Hsp90. researchgate.netfrontiersin.org The disruption of the Hsp90-Cdc37 interaction is considered a potential strategy for developing new anticancer compounds. researchgate.net While not specific to this compound, studies with other Hsp90 inhibitors like novobiocin (B609625) have shown that they can induce the dissociation of Hsp90 and Cdc37 from client proteins, providing context for how inhibitors can affect these crucial protein-protein interactions within the Hsp90 machinery. acs.org
In Vivo Mechanistic Studies in Model Organisms
Based on the provided search results, there is no detailed information available specifically describing in vivo mechanistic studies of this compound in model organisms. While the potential therapeutic applications of Hsp90 inhibitors, including natural products, are discussed in the context of preclinical and clinical studies generally, and some natural products have shown in vivo activity, specific data on this compound's mechanistic effects in living model organisms are not present in the provided sources.
Investigation of Hsp90 Client Protein Dynamics in Animal Models
Preclinical investigations into the biological activity of this compound have primarily focused on its mechanism of Hsp90 inhibition and its downstream effects on client proteins in in vitro systems, particularly cancer cell lines researchgate.netthieme-connect.comresearchgate.netsemanticscholar.org. Studies have demonstrated that this compound inhibits Hsp90-dependent refolding of luciferase, indicating a disruption of the chaperone's function researchgate.netnih.govresearchgate.net. This inhibition leads to the degradation of numerous Hsp90 client proteins in a concentration-dependent manner in various cancer cell lines researchgate.netthieme-connect.comresearchgate.netsemanticscholar.orgderpharmachemica.com.
Key Hsp90 client proteins shown to be degraded in cellular assays upon treatment with this compound include:
Her2 (Human Epidermal Growth Factor Receptor 2) researchgate.netthieme-connect.comresearchgate.netsemanticscholar.org
Raf-1 thieme-connect.comresearchgate.netsemanticscholar.org
Akt thieme-connect.comresearchgate.netsemanticscholar.org
ERα (Estrogen Receptor alpha) thieme-connect.comresearchgate.net
eIF2α kinase (HRI) researchgate.netthieme-connect.commdpi.com
This compound's effect on Hsp90 client protein dynamics in cellular contexts appears to involve stabilizing the interaction between Hsp90 and its client proteins and preventing the progression of the Hsp90 chaperone cycle researchgate.netmdpi.com. This may occur through disruption of the interaction between Hsp90 and co-chaperones like Cdc37, which is essential for the maturation of many kinase clients researchgate.netthieme-connect.commdpi.comsemanticscholar.org.
While these in vitro studies provide valuable insights into the mechanistic effects of this compound on Hsp90 and its client proteins at the cellular level, detailed research findings specifically investigating the dynamics of Hsp90 client proteins in animal models following this compound administration were not found in the provided search results. Preclinical studies with Hsp90 inhibitors in general have demonstrated disruption of client proteins and associated anti-tumor activity in tumor xenograft models researchgate.net, but specific data detailing this compound's impact on client protein profiles in animal tissues was not available within the scope of this search.
The following table summarizes some of the in vitro data regarding this compound's Hsp90 inhibition and effects on client proteins in cellular models:
| Study Context | Assay Type | Observation/Finding | Citation |
| In vitro (Rabbit reticulocyte lysate) | Hsp90-dependent luciferase refolding | Inhibited refolding with an IC₅₀ value of 0.23 ± 0.04 µM. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Human breast cancer cell lines | Cellular assays | Induced degradation of Hsp90 client proteins (Her2, Raf-1, Akt, ERα). thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Human breast cancer cell lines | Cellular assays | Inhibited interaction of Hsp90 and Cdc37 with HRI. researchgate.netthieme-connect.commdpi.com | researchgate.netthieme-connect.commdpi.com |
| Human breast cancer cell lines (SkBr3) | Cellular assays | Induced degradation of Her-2. semanticscholar.org | semanticscholar.org |
| Human breast cancer cell lines (MCF-7) | Cellular assays | Induced degradation of Raf-1, Akt, and ERα. semanticscholar.org | semanticscholar.org |
Molecular Biomarker Studies in Preclinical Disease Models (e.g., Alzheimer's Disease Models focusing on Tau Protein Degradation)
Hsp90 has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD) univr.itmdpi.com. A key pathological hallmark of AD is the accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles frontiersin.orgeuropa.eu. Tau protein is recognized as an Hsp90 client protein univr.it.
Modulating Hsp90 activity has been explored as a potential therapeutic strategy for tauopathies, with the hypothesis that inhibiting Hsp90 could promote the degradation of aberrant tau species researchgate.net. Studies have indicated an inverse relationship between aggregated tau and the levels of Hsp70 and Hsp90 in tau transgenic mouse models and AD brains researchgate.net. Furthermore, increased levels of Hsp70 and Hsp90 have been shown in cellular models to promote tau solubility and reduce insoluble and phosphorylated tau researchgate.net. The ubiquitin-proteasome system, often assisted by chaperones like Hsp70 and Hsp90, plays a role in tau degradation frontiersin.orgnih.gov.
This compound has been mentioned in the context of C-terminal Hsp90 inhibitors, alongside other compounds like Novobiocin and EGCG, as potential agents that might bind to the C-terminal ATP binding site of Hsp90 ijper.orgresearchgate.net. Targeting the C-terminal domain of Hsp90 has been suggested as a strategy for the degradation of tau proteins involved in AD progression researchgate.net.
However, within the scope of the provided search results, specific molecular biomarker studies investigating the effects of this compound, such as its impact on tau protein degradation or other relevant biomarkers, in preclinical Alzheimer's disease animal models were not identified. While the link between Hsp90 inhibition, tau as a client, and the potential therapeutic relevance in AD is acknowledged in the literature, specific experimental data detailing this compound's activity in this context in animal models was not available.
Advanced Analytical and Bioanalytical Methodologies for Derrubone
Chromatographic Quantification Techniques (e.g., HPLC, LC-MS) for Research Applications
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation, identification, and quantification of derrubone in research applications openaccessjournals.com. HPLC is widely used for its ability to separate components in complex mixtures, allowing for the isolation and quantification of this compound based on its unique chromatographic properties openaccessjournals.comjneonatalsurg.com. The technique involves a mobile phase carrying the sample through a stationary phase, with different components eluting at different times depending on their interaction with the stationary phase openaccessjournals.com.
LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both chromatographic retention time and mass-to-charge ratio information endocrine-abstracts.org. This combination is particularly valuable for the unequivocal identification and sensitive quantification of this compound, even in samples containing interfering substances. LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity and sensitivity by measuring specific fragmentation patterns of the target molecule, which is essential for accurate quantification in complex matrices endocrine-abstracts.orgajol.info. While the provided search results highlight the use of LC-MS/MS for analyzing other compounds in biological matrices endocrine-abstracts.orgajol.info, and mention LC-MS in the context of screening for ligands from natural products researchgate.net, the direct application of these specific techniques for the quantification of this compound in research is implied by their widespread use in natural product and biological research openaccessjournals.comjneonatalsurg.com. Studies have utilized LC-MS in conjunction with surface plasmon resonance (SPR) for analysis referencecitationanalysis.com.
Spectroscopic Techniques for High-Throughput Screening and Analysis in Research Settings
Spectroscopic techniques play a vital role in the high-throughput screening and analysis of compounds like this compound in research. High-throughput screening (HTS) is a method that allows for rapidly testing large numbers of compounds for a specific biological activity researchgate.netderpharmachemica.com. This compound was notably identified as a potent Hsp90 inhibitor through high-throughput screening assays researchgate.netresearchgate.netnih.gov. These screening methods often employ spectroscopic readouts, such as fluorescence or luminescence, to detect the effect of a compound on a biological target or process researchgate.net. For instance, one screening method used to identify this compound's activity was based on its ability to inhibit the Hsp90-dependent refolding of thermally denatured firefly luciferase, which likely utilizes a luminescence measurement researchgate.net.
Beyond screening, various spectroscopic methods are used for the structural elucidation and analysis of organic compounds, including natural products like this compound sciepub.commdpi.com. Techniques such as UV-Vis, IR, NMR, and MS spectroscopy are commonly employed in combination to determine the molecular structure of compounds sciepub.commdpi.com. While the search results confirm the use of spectroscopic techniques, including two-dimensional NMR methods, in the structural elucidation of prenylisoflavones from Derris eriocarpa , and mention spectroscopic techniques for determining the molecular structure of organic compounds sciepub.commdpi.com, specific detailed spectroscopic data for this compound was not found within the provided snippets. However, the general application of these techniques in natural product research and structural analysis is well-established sciepub.commdpi.com. Raman spectroscopy has also been used for the qualitative analysis of molecular properties in biological samples mdpi.com.
Bioanalytical Methods for this compound in Complex Biological Matrices (e.g., tissue extracts, cell lysates)
Analyzing this compound in complex biological matrices such as tissue extracts and cell lysates requires specialized bioanalytical methods to isolate and quantify the compound accurately. Sample preparation is a critical initial step in bioanalysis, involving processes like homogenization, lysis, digestion, or extraction to release the analyte from the matrix and remove interfering substances bioanalysis-zone.comnih.gov. For tissue samples, which can be small and classified as 'hard' tissue, more powerful sample preparation techniques may be required compared to plasma samples rbind.io. Thoughtful design of sample homogenization, analyte fortification, and extraction are crucial for successful analysis nih.gov.
Following sample preparation, chromatographic techniques, often coupled with mass spectrometry, are typically employed for the quantification of analytes in these complex matrices endocrine-abstracts.orgajol.info. While the provided information discusses the general principles of bioanalytical sample preparation for tissue and cell lysates bioanalysis-zone.comnih.govrbind.io and the use of LC-MS/MS for quantification in plasma endocrine-abstracts.orgajol.info, direct examples of bioanalytical methods specifically developed and validated for this compound in tissue extracts or cell lysates were not detailed in the search results. However, research on this compound has involved cellular studies and the analysis of its effects on cellular levels of Hsp90-dependent client proteins, implying the use of methods to analyze compounds within cellular contexts researchgate.netnih.gov. Techniques such as Western blot have been used in cellular assays related to this compound's activity nih.gov. The analysis of compounds in tissue has become increasingly prevalent in biological sample analysis, highlighting the importance of proper analytical method validation in this area nih.gov.
Future Directions and Academic Research Trajectories for Derrubone
Exploration of Novel Therapeutic Target Pathways Beyond Hsp90 (Mechanistic Investigations)
While derrubone is known to inhibit Hsp90 by stabilizing the Hsp90/co-chaperone/client complex and disrupting the chaperone cycle, future research should delve into potential off-target effects and interactions with other cellular pathways. researchgate.netnih.govmdpi.com Although this compound does not appear to inhibit Hsp70 ATPase activity, its impact on other chaperones or protein folding mechanisms warrants investigation. researchgate.netthieme-connect.com Studies could explore if this compound directly modulates the activity of specific Hsp90 client proteins independently of Hsp90 degradation or if it interferes with other protein-protein interactions critical for cellular function. nih.govmdpi.comfrontiersin.org Identifying novel binding partners or enzymatic targets could reveal new therapeutic avenues for this compound or its derivatives. nih.gov
Development of Advanced this compound-Based Chemical Probes and Molecular Tools for Biological Research
This compound's unique chemical scaffold and its established biological activity make it a promising starting point for developing chemical probes. researchgate.netacs.org Chemical probes are selective small-molecule modulators used to study protein function in biological systems. eubopen.orgnih.gov Future research can focus on synthesizing this compound analogues with modifications designed to enhance specificity for particular Hsp90 isoforms or co-chaperone interactions. sci-hub.se Additionally, this compound can be modified with tags (e.g., biotin, fluorescent labels) to create molecular tools for pull-down assays, imaging studies, and tracking its distribution and interaction partners within cells. Such probes would be invaluable for dissecting the intricacies of the Hsp90 machinery and identifying novel proteins influenced by this compound. eubopen.orgnih.gov
Integration of this compound Research with Systems Biology and Proteomics Approaches
Systems biology and proteomics offer powerful frameworks for understanding the global cellular impact of this compound. colostate.eduomicscouts.comnih.govelsevier.com Future studies should integrate quantitative proteomics to comprehensively profile changes in protein expression, post-translational modifications, and protein-protein interactions upon this compound treatment in various cell types. colostate.eduomicscouts.comnih.gov This can reveal the full spectrum of Hsp90 client proteins affected, identify potential off-targets, and map the downstream signaling pathways perturbed by this compound. omicscouts.comnih.gov Network-based analysis of proteomic data can help to understand how this compound influences complex cellular networks and identifies key nodes or pathways that are particularly sensitive to its activity. colostate.eduomicscouts.com This holistic approach can provide a deeper understanding of this compound's mechanism of action and predict potential synergistic interactions with other therapeutic agents.
Biotechnological Production Innovations and Sustainable Sourcing for Research Material
As a natural product, the availability and sustainable sourcing of this compound for extensive research can be a limiting factor. Future directions should explore biotechnological methods for this compound production, such as microbial fermentation or plant cell culture. nih.gov Optimizing these processes could provide a more consistent and scalable supply of this compound compared to extraction from Derris robusta. nih.gov Additionally, research into synthetic biology approaches could focus on engineering microorganisms to produce this compound or its precursors. nih.gov Alongside biotechnological production, efforts should continue to ensure the sustainable and ethical sourcing of Derris robusta if traditional extraction methods are still utilized for certain research purposes. clariant.comsedex.com
Theoretical and Computational Advancements in this compound Research (e.g., Molecular Dynamics, AI-driven Drug Discovery)
Here is a table summarizing some key research findings related to this compound's interaction with Hsp90:
| Target/Activity | IC50 Value | Cell Lines Tested | Reference |
| Hsp90 Inhibition (Luciferase Refolding) | 0.23 ± 0.04 µM | Rabbit Reticulocyte Lysate | researchgate.netthieme-connect.com |
| Antiproliferative Activity | 9 ± 0.70 µM | MCF-7 (Breast Cancer) | researchgate.netthieme-connect.com |
| Antiproliferative Activity | 12 ± 0.30 µM | SkBr3 (Breast Cancer) | researchgate.netthieme-connect.com |
| Antiproliferative Activity | 11.9 µM | MCF-7 (Breast Cancer) | researchgate.net |
| Antiproliferative Activity | 13.7 µM | HCT116 (Colon Cancer) | researchgate.net |
| Degradation of Hsp90 Client Proteins | Concentration-dependent | MCF-7, SkBr3 | researchgate.netthieme-connect.com |
Note: IC50 values may vary slightly depending on the specific assay and cell line used.
Q & A
Q. What ethical guidelines apply to in vivo studies of this compound’s antitumor effects?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Justify sample sizes using power analysis and minimize animal suffering through humane endpoints (e.g., tumor volume limits) .
- Resource Tip : Collaborate with institutional review boards (IRBs) early to address biosafety concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
